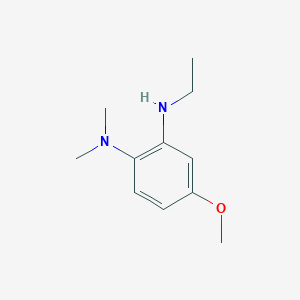
2-Dimethylamino-5-methoxy-N-ethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Dimethylamino-5-methoxy-N-ethylaniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl groups. This compound is characterized by the presence of a dimethylamino group, a methoxy group, and an ethyl group attached to the aniline ring. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dimethylamino-5-methoxy-N-ethylaniline can be achieved through several methods. One common approach involves the alkylation of 2-dimethylamino-5-methoxyaniline with ethyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, facilitating the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to enhance the reaction efficiency. The reaction conditions, including temperature and pressure, are optimized to achieve the desired product with minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Dimethylamino-5-methoxy-N-ethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where halogens or other substituents are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and strong bases like sodium hydride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted anilines depending on the nucleophile used.
Applications De Recherche Scientifique
2-Dimethylamino-5-methoxy-N-ethylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Dimethylamino-5-methoxy-N-ethylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-N-methylaniline
- 2-Bromo-4-methylaniline
- 4-Methoxy-2-methylaniline
Uniqueness
2-Dimethylamino-5-methoxy-N-ethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both dimethylamino and methoxy groups enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C11H18N2O |
|---|---|
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
2-N-ethyl-4-methoxy-1-N,1-N-dimethylbenzene-1,2-diamine |
InChI |
InChI=1S/C11H18N2O/c1-5-12-10-8-9(14-4)6-7-11(10)13(2)3/h6-8,12H,5H2,1-4H3 |
Clé InChI |
NFPZNOHMRPAOOH-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=C(C=CC(=C1)OC)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8,10-Dimethylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13676645.png)
![2-(methylthio)-4-[(tetrahydro-2H-pyran-2-yloxy)methyl]pyrimidine](/img/structure/B13676646.png)

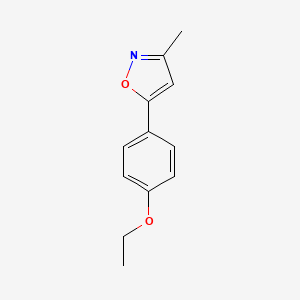
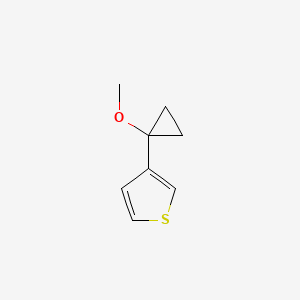
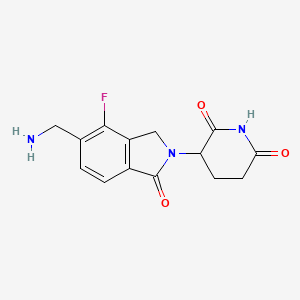
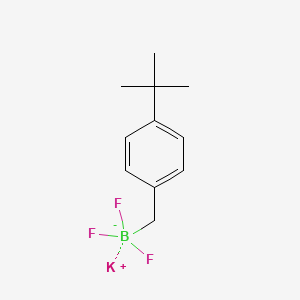

![5-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13676694.png)
![Furo[2,3-b]pyridin-4-ylmethanol](/img/structure/B13676700.png)
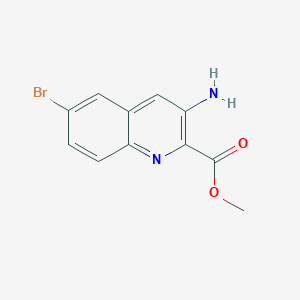
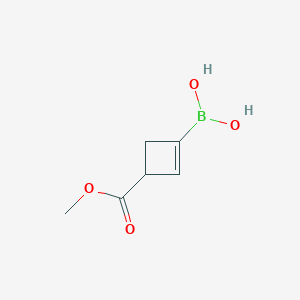
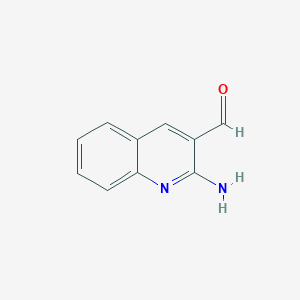
![(E)-3-(Dimethylamino)-1-(8-fluoroimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one](/img/structure/B13676721.png)
